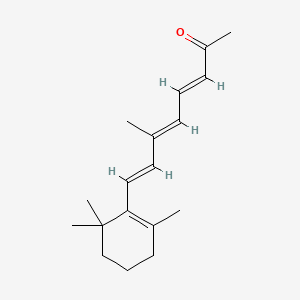

beta-Apo-13-carotenone

Description

Overview of Carotenoid Metabolism and Diversification

Carotenoid metabolism is a complex network of biochemical pathways that lead to the vast diversity of carotenoid and apocarotenoid structures found in nature. nih.govoup.com The biosynthesis of all carotenoids begins with the formation of a C40 backbone, which is then subjected to a series of modifications including desaturation, cyclization, and oxidation. nih.gov These modifications, catalyzed by a range of enzymes, create the hundreds of different carotenoids known. nih.gov

Apocarotenoids are formed through the oxidative cleavage of these parent carotenoids. nih.govencyclopedia.pub This cleavage can be catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs) or can occur non-enzymatically through exposure to reactive oxygen species. ijrrjournal.comencyclopedia.pub The diversity of apocarotenoids stems from the variety of parent carotenoids, the specific double bond that is cleaved, and any subsequent chemical modifications. nih.gov This metabolic diversification gives rise to compounds with critical biological functions, including plant hormones like abscisic acid and strigolactones, as well as molecules that contribute to the flavor and aroma of fruits and flowers. frontiersin.orgnih.gov

Enzymatic and Non-Enzymatic Cleavage Pathways of Beta-Carotene (B85742)

Beta-carotene, a prominent provitamin A carotenoid, can be cleaved through two primary pathways: central cleavage and eccentric cleavage. oup.comresearchgate.net

Central Cleavage (e.g., BCO1-mediated pathways)

The central cleavage of beta-carotene is a well-established pathway for the production of vitamin A (retinoids). oup.comarvojournals.org This reaction is primarily catalyzed by the enzyme beta-carotene 15,15'-oxygenase 1 (BCO1), which specifically targets the central 15,15' double bond of the beta-carotene molecule. oup.comwikipedia.orgwikigenes.org This symmetrical cleavage yields two molecules of retinal (also known as beta-apo-15-carotenal), which can then be further metabolized to other forms of vitamin A, such as retinol (B82714) and retinoic acid. nih.govoup.commdpi.com The BCO1 enzyme is predominantly found in the intestine and liver, playing a crucial role in vitamin A synthesis from dietary sources. wikigenes.orgnih.gov

Eccentric Cleavage of Beta-Carotene and Apocarotenoid Generation

Eccentric cleavage refers to the oxidative breakdown of beta-carotene at any double bond other than the central 15,15' position. nih.govresearchgate.net This process can be mediated by enzymes or occur non-enzymatically, leading to the formation of a variety of beta-apocarotenals and beta-apocarotenones. nih.govnih.gov One key enzyme involved in eccentric cleavage is beta-carotene 9',10'-oxygenase 2 (BCO2), which cleaves the 9',10' double bond to produce beta-apo-10'-carotenal and beta-ionone (B89335). researchgate.netmdpi.comacs.org Non-enzymatic cleavage can be initiated by factors such as light and reactive oxygen species, resulting in a random scission of the polyene chain. nih.govsmolecule.com

Beta-apo-13-carotenone (B1663481) is a specific product of the eccentric cleavage of beta-carotene at the 13,14 double bond. nih.govmdpi.com This cleavage results in two products: this compound and beta-apo-14'-carotenal. nih.gov While the precise enzymatic machinery responsible for this specific cleavage in all biological systems is still under investigation, it has been identified as an enzymatic product in the intestinal mucosa of rats. medchemexpress.com It can also be formed through non-enzymatic auto-oxidation of beta-carotene under conditions that generate free radicals.

Structural Relationship of this compound to Retinoids and Other Apocarotenoids

This compound (C18H26O) is structurally related to both its parent molecule, beta-carotene, and to the family of retinoids. smolecule.com It retains the beta-ionone ring of beta-carotene but has a shorter polyene chain due to the loss of a portion of the original C40 structure. smolecule.com

Retinoids, such as retinal (C20H28O), are technically a subclass of apocarotenoids themselves, specifically beta-apo-15-carotenal. nih.govmdpi.com this compound is a shorter-chain apocarotenoid compared to retinal. This structural similarity, particularly the presence of a polyene chain and a cyclic end group, allows this compound to interact with some of the same biological targets as retinoids, albeit with different functional outcomes. mdpi.comnih.gov

The family of beta-apocarotenoids is extensive, with varying chain lengths depending on the cleavage site. For instance, beta-apo-14'-carotenal (C22), beta-apo-12'-carotenal (C25), and beta-apo-10'-carotenal (C27) are all products of eccentric beta-carotene cleavage with progressively longer polyene chains. nih.gov

Research Significance of this compound in Biological Systems

The research significance of this compound lies primarily in its ability to modulate nuclear receptor signaling pathways. smolecule.com It has been identified as a potent antagonist of the retinoid X receptor alpha (RXRα) and all three isoforms of the retinoic acid receptor (RAR). nih.govnih.govnih.gov

Studies have shown that this compound can compete with the natural ligands of these receptors, such as 9-cis-retinoic acid for RXRα and all-trans-retinoic acid for RARs, for binding to the ligand-binding pocket. nih.govmedchemexpress.comnih.gov Molecular modeling has confirmed that this compound can fit within the ligand-binding sites of these receptors. nih.govmedchemexpress.com By binding to these receptors without activating them, this compound can inhibit the downstream gene expression that is normally induced by the natural agonists. nih.govnih.gov This antagonistic activity has been observed at nanomolar concentrations, which is significant as this compound has been detected in human plasma in this concentration range. nih.govnih.gov

The ability of this compound to antagonize retinoid signaling pathways suggests it may play a role in regulating cellular processes influenced by these receptors, such as metabolism and cell differentiation. smolecule.com For example, it has been shown to induce adipocyte marker gene expression in 3T3-L1 cells. medchemexpress.com Furthermore, research using Caco-2 cells, a model for intestinal absorption, indicates that this compound can be taken up by these cells, suggesting its potential bioavailability from dietary sources. smolecule.comresearchgate.net

Interactive Data Tables

Table 1: Key Enzymes in Beta-Carotene Cleavage

| Enzyme | Cleavage Type | Primary Substrate | Key Products |

| BCO1 | Central | Beta-carotene | 2 molecules of Retinal |

| BCO2 | Eccentric | Beta-carotene | Beta-apo-10'-carotenal, Beta-ionone |

Table 2: Comparison of this compound and Related Compounds

| Compound | Molecular Formula | Cleavage Origin (from Beta-Carotene) | Key Biological Role |

| Beta-Carotene | C40H56 | Parent Molecule | Provitamin A, Antioxidant |

| Retinal | C20H28O | Central (15,15') | Vision, Retinoid Signaling (agonist) |

| This compound | C18H26O | Eccentric (13,14) | RXR and RAR Antagonist |

| Beta-Apo-14'-carotenal | C22H32O | Eccentric (13,14) | RAR Antagonist |

| Beta-Apo-10'-carotenal | C27H38O | Eccentric (9',10') | Intermediate in apocarotenoid metabolism |

Structure

3D Structure

Properties

IUPAC Name |

(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTNVRPIHJRBCI-LUXGDSJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biosynthesis of Beta Apo 13 Carotenone in Biological Matrices

Biosynthetic Pathways in Plants

In the intricate biochemical landscape of plants, beta-apo-13-carotenone (B1663481) emerges primarily through the action of specific enzymes on carotenoid precursors. These processes are crucial for the synthesis of signaling molecules that regulate plant development.

Role of Carotenoid Cleavage Dioxygenases (CCDs) in this compound Formation

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron enzymes that play a pivotal role in the production of apocarotenoids by catalytically cleaving carbon-carbon double bonds within the carotenoid backbone. mdpi.com The formation of this compound is a direct consequence of the activity of certain CCD enzymes.

The enzyme Carotenoid Cleavage Dioxygenase 8 (CCD8) is a key player in the biosynthesis of this compound. portlandpress.commdpi.com Research has demonstrated that CCD8 enzymes from various plant species, including Arabidopsis thaliana (AtCCD8), pea (Pisum sativum, PsCCD8), and rice (Oryza sativa, OsCCD8b), exhibit a high degree of specificity. portlandpress.com They act on C27 apocarotenoid substrates, specifically β-apo-10′-carotenal and its corresponding alcohol, to yield this compound. portlandpress.com This cleavage occurs at the C13-C14 double bond of the substrate. portlandpress.com The co-expression of AtCCD7 and AtCCD8 in β-carotene-accumulating E. coli has been shown to result in the production of the C18 ketone, this compound. portlandpress.comnih.gov

It is important to note that while CCD8 can produce this compound, this compound is considered a precursor to other biologically active molecules, such as strigolactones, which are hormones that regulate plant architecture, including shoot branching. mdpi.comnih.gov Interestingly, when CCD8 is incubated with E-β-apo-10′-carotenal, it yields this compound. oup.com

The biosynthesis of this compound is often part of a sequential cleavage pathway involving two distinct CCD enzymes: CCD7 and CCD8. portlandpress.comnih.gov This two-step process is fundamental to the synthesis of strigolactones. mdpi.comcsic.es

The process begins with the action of CCD7, which cleaves a C40 carotenoid, such as 9-cis-β-carotene, at the 9',10' position. oup.comoup.com This initial cleavage generates a C27 apocarotenoid intermediate, 9-cis-β-apo-10′-carotenal, and a C13 compound, β-ionone. nih.govoup.com

Subsequently, the CCD8 enzyme acts on the C27 intermediate produced by CCD7. portlandpress.comnih.gov CCD8 catalyzes the cleavage of this intermediate to produce the C18 ketone, this compound, and a C9 product. portlandpress.com This sequential action of CCD7 and CCD8 highlights a conserved mechanism in the biosynthesis of strigolactone precursors in both monocotyledonous and dicotyledonous plants. portlandpress.com

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Substrate(s) | Product(s) | Plant Species Example |

| CCD7 | 9-cis-β-carotene | 9-cis-β-apo-10′-carotenal, β-ionone | Arabidopsis thaliana, Pea, Rice |

| CCD8 | β-apo-10′-carotenal/ol | This compound, C9-dialdehyde | Arabidopsis thaliana, Pea, Rice |

Non-Enzymatic Oxidative Degradation Mechanisms

Beyond enzymatic pathways, this compound can also be formed through non-enzymatic oxidative degradation of carotenoids. smolecule.com This process can be triggered by factors such as light exposure and the presence of reactive oxygen species (ROS). smolecule.commdpi.com The polyene chain of carotenoids is susceptible to attack by oxidizing agents, leading to the cleavage of double bonds and the formation of various apocarotenoids, including this compound. gefree.org.nz

Studies have shown that the autoxidation of β-carotene can yield a series of carbonyl cleavage products, one of which is this compound. nih.gov In this process, longer-chain β-apo-carotenals can be further oxidized to shorter-chain carbonyl compounds, including this compound. cirad.fr This non-enzymatic degradation can occur during the processing and storage of fruits and vegetables. cirad.fr

Intermediates and Precursors in Plant Biosynthesis

The primary precursor for the biosynthesis of this compound in plants is β-carotene. portlandpress.comnih.gov The pathway proceeds through specific intermediates, as detailed in the enzymatic cleavage sections.

Table 2: Precursors and Intermediates in the Biosynthesis of this compound

| Compound | Chemical Formula | Role |

| β-Carotene | C40H56 | Primary Precursor |

| 9-cis-β-carotene | C40H56 | Substrate for CCD7 |

| β-apo-10′-carotenal | C27H38O | Intermediate, Substrate for CCD8 |

The biosynthesis of carotenoids themselves begins with the formation of phytoene (B131915) from two molecules of geranylgeranyl diphosphate (B83284) (GGPP). nih.gov A series of desaturation, isomerization, and cyclization reactions then lead to the formation of various carotenoids, including β-carotene. nih.gov

Formation in Mammalian Systems

Mammals are incapable of synthesizing carotenoids de novo and must obtain them from their diet. nih.gov However, once ingested, these carotenoids can be metabolized to form various apocarotenoids, including this compound. nih.gov

The formation of this compound in mammals can occur through both enzymatic and non-enzymatic cleavage of dietary β-carotene. semanticscholar.orgresearchgate.net While the central cleavage of β-carotene to form vitamin A is a well-established pathway, eccentric cleavage at other double bonds can also occur. researchgate.net

Enzymatic formation has been demonstrated in tissue homogenates from humans, monkeys, ferrets, and rats, which produced β-apocarotenals upon incubation with β-carotene. nih.gov However, it has also been suggested that some of the observed β-apocarotenoids in earlier studies might have been the result of chemical oxidation rather than enzymatic activity, especially in the absence of antioxidants like α-tocopherol. nih.gov

Enzymatic Cleavage in Intestinal Mucosa Homogenates

The enzymatic conversion of beta-carotene (B85742) is a significant pathway for the generation of this compound in mammals. This process primarily takes place in the intestinal mucosa. nih.gov Studies involving homogenates of intestinal mucosa from rats, as well as from humans, monkeys, and ferrets, have established the formation of this compound from beta-carotene incubation. nih.govhogrefe.com

While the central cleavage of beta-carotene by the enzyme β,β-carotene-15,15′-monooxygenase (BCO1) is the primary route to produce retinal (vitamin A), eccentric cleavage at other double bonds of the beta-carotene molecule also occurs. nih.govarvojournals.org This eccentric cleavage is responsible for producing a variety of apocarotenoids, including this compound. nih.gov Research has identified this compound as an enzymatic cleavage product in rat intestinal mucosa homogenates. nih.govmedchemexpress.com When beta-carotene is incubated with these homogenates, this compound is formed alongside other products like retinal, retinol (B82714), and retinoic acid. imrpress.com

Potential for In Vivo Generation under Oxidative Stress Conditions

In addition to enzymatic action, this compound can be formed in vivo when the body is under oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses. nih.gov Under such conditions, the numerous double bonds in the beta-carotene molecule are vulnerable to attack by ROS, which leads to non-enzymatic, random cleavage. nih.govmdpi.com This process generates a variety of oxidation products, one of which is this compound. nih.gov

The formation of apocarotenoids can occur non-enzymatically through chemical oxidation during food processing or within tissues experiencing oxidative stress. nih.gov It is suggested that eccentric cleavage happens more frequently under oxidative conditions, particularly when antioxidant levels are low. hogrefe.com Therefore, the presence of this compound can be an indicator of oxidative degradation of beta-carotene. nih.gov

Natural Occurrence in Foods and Biological Tissues

Detection in Plant-Derived Foods

This compound is naturally present in various plant-based foods, typically those rich in beta-carotene. mdpi.com Its formation in plants is often a result of the non-enzymatic oxidation of beta-carotene, which can occur during storage and processing. biorxiv.orgcirad.fr Foods such as carrots, spinach, and orange-fleshed melons have been found to contain this compound. mdpi.comresearchgate.net For example, in orange-fleshed melons, this compound was detected at concentrations of 20–40 pmol/gm wet weight. mdpi.com In various food items containing significant amounts of beta-carotene, this compound is ubiquitously detected at ng/g levels. gefree.org.nz The degradation of beta-carotene during the processing of fruits and vegetables, such as drying, can increase the levels of apocarotenoids, including this compound. gefree.org.nz

Table 1: Detection of this compound in Selected Plant-Derived Foods

| Food Item | Presence Detected |

|---|---|

| Carrots | Yes nih.govresearchgate.net |

| Spinach | Yes core.ac.uk |

| Orange-fleshed melons | Yes mdpi.com |

| Dehydrated Sweet Potato | Yes gefree.org.nz |

Presence as a Beta-Carotene Metabolite in Mammalian Organs and Plasma

As a product of beta-carotene metabolism, this compound is found in various mammalian organs and in plasma. physiology.orgnih.gov After beta-carotene is consumed and metabolized, its cleavage products, including this compound, can be absorbed and distributed throughout the body. nih.govmdpi.com

Studies have confirmed its presence in the tissues of humans and animals. physiology.orgnih.gov For instance, it has been detected in the blood of all subjects in a human clinical trial, with levels increasing after consumption of high-beta-carotene tomato juice. nih.gov In that study, plasma concentrations of this compound were around 0.37 nmol/L at baseline and rose to 1.01 nmol/L after four weeks of juice consumption. nih.gov It has also been detected in homogenates of both cancerous and non-cancerous gastric tissues. nhri.org.tw Research in mice has also identified this compound in the liver, heart, and plasma. physiology.org

Table 2: Presence of this compound in Mammalian Tissues and Plasma

| Biological Matrix | Species | Presence Detected |

|---|---|---|

| Intestinal Mucosa | Rat, Human, Monkey, Ferret | Yes nih.govhogrefe.com |

| Plasma/Serum | Human | Yes nih.govnih.gov |

| Liver | Mouse | Yes physiology.org |

| Heart | Mouse | Yes physiology.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Beta-carotene |

| Retinal |

| Retinol |

Metabolic Fates and Disposition of Beta Apo 13 Carotenone

Enzymatic Biotransformation Pathways in Plants

In plants, apocarotenoids can be formed through either chemical oxidation by reactive oxygen species (ROS) or via enzymatic oxidation. mdpi.com Beta-apo-13-carotenone (B1663481), also known as d'orenone, results from the oxidation of beta-carotene (B85742) at the C13/14 position. mdpi.com It is recognized as a substrate for various detoxification enzymes, indicating its role in plant stress responses. mdpi.comnih.gov

This compound is metabolized by several detoxification enzymes in plants. mdpi.com Notably, it serves as a substrate for Alkenal Reductase (AER), which is capable of forming dihydro-beta-apo-13-carotenone. nih.gov This conversion is significant as it reduces the reactivity of the α,β-unsaturated carbonyl structure inherent in some apocarotenoids. nih.govresearchgate.net

While this compound is a ketone and thus not a direct substrate for oxidation by aldehyde dehydrogenases, other apocarotenals are readily converted by these enzymes. nih.gov For instance, enzymes like Aldo-Keto Reductases (AKR4C8 and AKR4C9) and chloroplastic aldehyde reductase (ChlADR) act on various beta-apocarotenals. mdpi.comresearchgate.net

Furthermore, glycosylation is a key detoxification pathway for apocarotenoids. frontiersin.org Glucosyltransferases can modify these compounds, increasing their water solubility and facilitating their compartmentalization. frontiersin.orgfrontiersin.org Studies have shown that under high-light conditions, the levels of glycosylated apocarotenoids, including glycosylated this compound, increase in Arabidopsis. frontiersin.org This suggests that glycosylation is an important mechanism for managing the accumulation of potentially reactive apocarotenoids. frontiersin.orgfrontiersin.org

Table 1: Enzymatic Biotransformation of Selected Apocarotenoids in Plants

| Apocarotenoid | Enzyme(s) | Resulting Product(s) |

| This compound | Alkenal Reductase (AER) | Dihydro-beta-apo-13-carotenone |

| Glucosyltransferases | Glycosylated this compound | |

| Beta-ionone (B89335) | Alkenal Reductase (AER), Aldehyde Dehydrogenase (ALDH3H1, I1), Aldo-Keto Reductase (AKR4C8, C9) | Dihydro-beta-ionone, Beta-ionol |

| Beta-apo-11-carotenal | Aldo-Keto Reductase (AKR4C8, C9), Chloroplastic Aldehyde Reductase (ChlADR), Aldehyde Dehydrogenase (ALDH3H1, I1) | Beta-apo-11-carotenol, Beta-apo-11-carotenoic acid |

| Beta-apo-14'-carotenal | Alkenal Reductase (AER), Aldehyde Dehydrogenase (ALDH3H1, I1), Aldo-Keto Reductase (AKR4C9) | Dihydro-beta-apo-14'-carotenal, Beta-apo-14'-carotenoic acid, Beta-apo-14'-carotenol |

Source: Compiled from multiple research findings. mdpi.comnih.gov

Mammalian Metabolic Processing and Elimination

In mammals, beta-apocarotenoids can be ingested from plant-based foods where they occur in relatively low concentrations compared to their parent carotenoids. researchgate.netmdpi.com Their structural similarity to retinoids suggests potential interactions with retinoid metabolic and signaling pathways. nih.gov

Research using the Caco-2 cell line, a model for human intestinal absorption, has provided insights into the uptake kinetics of beta-apocarotenoids. nih.govnih.gov Studies demonstrate a rapid cellular uptake of this compound. nih.govnih.govohiolink.edu However, this uptake does not necessarily lead to its systemic absorption in an intact form. nih.govmedchemexpress.com

In one study, the stability of this compound was evaluated in a cell culture medium. After 8 hours of incubation, the recovery of a 1 µM solution was 76.6%, indicating some degree of degradation over time. nih.gov Despite its rapid uptake into intestinal cells, the compound is found to be extensively degraded. nih.govnih.gov This suggests that dietary this compound is likely not absorbed directly from the diet in significant amounts. nih.gov

The extensive degradation of this compound within intestinal cells is a key feature of its metabolic disposition. nih.govnih.govohiolink.edu This rapid turnover implies that the systemic exposure to intact this compound from dietary sources is limited. medchemexpress.com The metabolic processes responsible for this degradation are not fully elucidated but are thought to be similar to the pathways involved in the metabolism of retinal. nih.gov Interestingly, despite its rapid intestinal metabolism, low nanomolar concentrations of this compound have been detected in human plasma, even in individuals on low-carotenoid diets. mdpi.com This observation has led to the hypothesis that this compound may also be formed endogenously, possibly from the oxidative cleavage of retinoids like retinol (B82714) and retinoic acid. mdpi.comnih.gov

Table 2: Stability of this compound in Cell Culture Medium

| Concentration | Incubation Time (hours) | Recovery (%) |

| 1 µM | 1 | 91.3 |

| 5 µM | 1 | 93.9 |

| 1 µM | 8 | 76.6 |

Source: Data from studies on Caco-2 cells. nih.gov

The metabolism of this compound shares some parallels with other apocarotenoids and retinoids, yet also exhibits distinct features. nih.gov Like other beta-apocarotenals such as beta-apo-8'-carotenal and beta-apo-10'-carotenal, this compound is rapidly taken up by intestinal cells. nih.gov However, while beta-apocarotenals are often metabolized via oxidation to carboxylic acids or reduction to alcohols, the metabolic fate of the ketone this compound is primarily extensive degradation. nih.govnih.gov

The metabolism of beta-apocarotenoids is analogous to that of retinal (beta-apo-15-carotenal), the central cleavage product of beta-carotene and the precursor to vitamin A. nih.gov Dietary beta-apocarotenals are thought to be metabolized by similar enzymatic pathways in intestinal cells. nih.gov However, unlike retinal which is efficiently converted to retinol and subsequently absorbed, other apocarotenoids, including this compound, appear to be largely cleared within the enterocyte. nih.gov

Structurally, this compound is an 18-carbon compound, making it closer in size to the C20 retinoids than many other apocarotenoids. nih.gov This structural similarity underlies its ability to interact with retinoid signaling pathways, for instance by binding to retinoid receptors. mdpi.comnih.gov This interaction distinguishes it from longer-chain apocarotenoids and highlights its potential role in modulating retinoid homeostasis. nih.govmdpi.com

Molecular and Cellular Mechanisms of Action of Beta Apo 13 Carotenone

Modulation of Retinoid X Receptor (RXR) Signaling

Beta-apo-13-carotenone (B1663481) primarily functions as an antagonist of the Retinoid X Receptor (RXR), a key player in a multitude of physiological processes through its ability to form homodimers and heterodimers with other nuclear receptors. frontiersin.orgnih.gov

Antagonism of RXRα Transcriptional Activity

This compound has been demonstrated to be a potent antagonist of RXRα transcriptional activity. nih.gov It effectively curtails the receptor's ability to activate gene expression in response to its natural agonist, 9-cis-retinoic acid (9cRA). nih.gov This antagonistic action is a result of a multi-faceted mechanism at the molecular level.

Research has shown that this compound directly competes with 9cRA for binding to the ligand-binding domain (LBD) of RXRα. frontiersin.org Competitive radioligand binding assays have established that this compound binds to the RXRα with a high affinity, comparable to that of 9cRA itself, with a reported binding affinity in the range of 7–8 nM. nih.gov Molecular modeling studies further support this, indicating that this compound occupies the ligand-binding pocket in a manner that prevents the conformational changes necessary for receptor activation. nih.gov

By competitively binding to the RXRα LBD, this compound effectively interferes with the activation of the receptor by 9cRA. frontiersin.org In transactivation assays, the presence of this compound shifts the dose-response curve of 9cRA-induced RXRα activation, demonstrating its inhibitory effect. nih.gov This antagonism has been observed at nanomolar concentrations of this compound, highlighting its potency. nih.govnih.gov This interference prevents the downstream signaling cascade that would normally be initiated by 9cRA binding.

A key and distinct mechanism of this compound's antagonism is its ability to induce the formation of transcriptionally silent RXRα tetramers. frontiersin.orgnih.gov While RXRα typically functions as a dimer, this compound promotes the association of these dimers into a tetrameric state. frontiersin.org This tetramer formation is considered "transcriptionally silent" because it prevents the receptor from binding to its response elements on DNA and initiating transcription. frontiersin.orgnih.gov This unique mode of action sets it apart from many other known RXR antagonists.

Interestingly, the antagonistic action of this compound differs significantly from that of other synthetic RXR antagonists, such as UVI3003. frontiersin.org While UVI3003 inhibits RXRα activity by preventing the recruitment of coactivators to the LBD, this compound does not. frontiersin.orgnih.gov Studies using a hybrid receptor assay have shown that this compound does not block the binding of coactivators to the isolated RXRα LBD. frontiersin.org This suggests that its primary antagonistic effect is not through the disruption of the coactivator binding surface but rather through the sequestration of RXRα into inactive tetramers. frontiersin.org

| Mechanism | This compound | UVI3003 |

|---|---|---|

| RXRα Antagonism | Yes | Yes |

| Coactivator Recruitment Inhibition | No | Yes |

| Induction of RXRα Tetramerization | Yes | No |

Effects on RXR Homodimers and Heterodimers

RXR exerts its biological functions by forming both homodimers (RXR/RXR) and heterodimers with a variety of other nuclear receptors, including Retinoic Acid Receptors (RAR), the Vitamin D Receptor (VDR), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). nih.gov The action of this compound extends to these dimeric complexes.

The induction of tetramers by this compound directly impacts RXR homodimers, effectively sequestering them into an inactive state. frontiersin.org This prevents the homodimers from binding to their specific response elements in the DNA.

Furthermore, this compound has been shown to antagonize the activity of RXR heterodimers. For instance, it can inhibit the 9cRA-induced transcription of caspase 9, a target gene of the RAR-RXR heterodimer. nih.gov The ability of this compound to antagonize RXR activity within both permissive and non-permissive heterodimers is an area of ongoing research. Permissive heterodimers (e.g., RXR/PPAR) can be activated by ligands for either partner, while non-permissive heterodimers (e.g., RXR/VDR) are only activated by the partner receptor's ligand. Conditionally permissive heterodimers, such as RXR/RAR, can be synergistically activated by ligands for both receptors. The tetramerization mechanism induced by this compound likely disrupts the function of these various heterodimeric complexes by reducing the availability of functional RXR monomers.

| Finding | Description | Reference |

|---|---|---|

| Competitive Binding | Competes with 9cRA for the RXRα ligand-binding domain with a Ki of 7-8 nM. | nih.gov |

| Antagonism of Transcriptional Activity | Effectively inhibits 9cRA-induced transactivation of RXRα. | frontiersin.orgnih.gov |

| Induction of Tetramerization | Promotes the formation of transcriptionally inactive RXRα tetramers. | frontiersin.orgnih.gov |

| Coactivator Recruitment | Does not inhibit the recruitment of coactivators to the isolated RXRα LBD. | frontiersin.org |

| Heterodimer Antagonism | Inhibits the transcriptional activity of RAR-RXR heterodimers on target genes like caspase 9. | nih.gov |

Interaction with Retinoic Acid Receptors (RARs)

This compound exhibits significant interaction with Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors essential for retinoid signaling. It primarily functions as an antagonist, interfering with the normal activation of these receptors by their natural ligands, such as all-trans retinoic acid (ATRA).

Research has demonstrated that this compound functions as an antagonist against all three major RAR isoforms: RARα, RARβ, and RARγ. researchgate.netnih.gov It effectively inhibits the transactivation of these receptors that is normally induced by ATRA. researchgate.netnih.gov Studies using transactivation assays have shown that in the presence of this compound, the dose-response curve for ATRA-induced receptor activation is significantly shifted, indicating a potent antagonistic effect at nanomolar concentrations. researchgate.net This antagonism has been observed across various cell models, highlighting a consistent mechanism of action. researchgate.netnih.gov

The antagonistic activity of this compound is rooted in its ability to directly bind to the ligand-binding domain of the RARs. researchgate.net Competitive radioligand binding assays have confirmed that it is a high-affinity ligand for purified RARα, RARβ, and RARγ. nih.govresearchgate.net Notably, its binding affinity for all three receptor isoforms is comparable to that of all-trans retinoic acid itself, with reported affinity values in the range of 3–5 nM. nih.gov Molecular modeling studies further support these findings, showing that this compound can fit within the ligand-binding pocket of RARs, thereby competing with and displacing natural agonists. nih.govresearchgate.net

Table 1: Binding Affinities of this compound and All-Trans Retinoic Acid (ATRA) to RAR Isoforms

| Compound | RARα Affinity (nM) | RARβ Affinity (nM) | RARγ Affinity (nM) |

|---|---|---|---|

| This compound | 3-5 | 3-5 | 3-5 |

| All-Trans Retinoic Acid | 3-5 | 3-5 | 3-5 |

Data sourced from competitive radioligand binding assays with purified receptors. nih.gov

As a consequence of its antagonistic binding to RARs, this compound effectively inhibits the transcription of retinoic acid-responsive target genes. researchgate.netnih.gov In cellular models such as HepG2 cells, treatment with this compound significantly blunts the induction of RARβ and Cytochrome P450 Family 26 Subfamily A1 (CYP26A1) expression by ATRA. nih.gov Both RARβ and CYP26A1 are well-established direct targets of the RAR signaling pathway, and their suppressed expression provides functional evidence of the compound's antagonistic activity at the level of gene regulation. researchgate.netnih.gov

Table 2: Effect of this compound on ATRA-Induced Gene Expression

| Target Gene | Treatment | Result | Cell Model |

|---|---|---|---|

| RARβ | 10 nM ATRA + 10 nM this compound | Significant inhibition of ATRA-induced expression | HepG2 |

| CYP26A1 | 10 nM ATRA + 10 nM this compound | Significant inhibition of ATRA-induced expression | HepG2 |

Findings based on quantification of mRNA levels via RT-PCR. researchgate.netnih.gov

Influence on Peroxisome Proliferator-Activated Receptors (PPARs)

In addition to its well-documented effects on RARs, this compound has been reported to influence the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma isoform (PPARγ), which is a master regulator of adipogenesis and lipid metabolism.

In contrast to the antagonistic effects observed with some other apocarotenoids, this compound has been shown to upregulate the expression of PPARγ and several of its target genes in specific cellular contexts. dovepress.com In studies using the 3T3-L1 preadipocyte cell line, treatment with this compound led to increased expression of key adipocyte marker genes, including Lipoprotein Lipase (B570770) (LPL), Adipocyte Protein 2 (aP2/FABP4), and adiponectin, in addition to PPARγ itself. dovepress.com This suggests a potential role for the compound in modulating adipocyte differentiation and function through the PPARγ pathway.

Table 3: Upregulation of Adipocyte Marker Genes by this compound in 3T3-L1 Cells

| Gene | Function | Effect of this compound |

|---|---|---|

| PPARγ | Master regulator of adipogenesis | Upregulated expression |

| LPL | Lipid metabolism | Upregulated expression |

| aP2 (FABP4) | Fatty acid binding and transport | Upregulated expression |

| Adiponectin | Adipokine, insulin (B600854) sensitivity | Upregulated expression |

Observations from studies on differentiating 3T3-L1 cells. dovepress.com

Mechanisms in Cellular Differentiation and Metabolism

The interactions of this compound with RAR and PPARγ signaling pathways translate into distinct effects on cellular processes, particularly differentiation and metabolism.

Its influence on adipogenesis is highlighted by the upregulation of PPARγ and its target genes in 3T3-L1 cells, which are crucial for the differentiation of preadipocytes into mature fat cells. dovepress.com This indicates a mechanism by which this compound can promote the expression of genes involved in lipid accumulation and adipocyte function. dovepress.commedchemexpress.com

Regarding its metabolic fate, studies using Caco-2 intestinal cells have demonstrated that this compound undergoes rapid cellular uptake. nih.govnih.gov Following uptake, the compound is extensively metabolized and degraded within the intestinal cells. nih.govnih.gov This rapid metabolism suggests that the systemic bioavailability of intact this compound following dietary intake may be limited, with its primary biological activities potentially occurring within the intestinal tract or being mediated by its metabolites.

Effects on Adipocyte Differentiation and Marker Gene Expression (e.g., LPL, AP2, Adiponectin)

This compound has been shown to significantly influence the differentiation of adipocytes, the cells that store fat. In studies using the 3T3-L1 cell line, a common model for adipogenesis, treatment with this compound led to an upregulation of key adipocyte marker genes. Specifically, its application during the early stages of differentiation resulted in a notable increase in the expression of lipoprotein lipase (LPL), adipocyte protein 2 (AP2), and peroxisome proliferator-activated receptor gamma (PPARγ) nih.gov.

Research has demonstrated that when 3T3-L1 cells were treated with this compound for the first two days of differentiation, the expression of LPL, AP2, and PPARγ was upregulated by 4.7-fold, 3.3-fold, and 4.2-fold, respectively nih.gov. This suggests a role for this compound in promoting the development of mature adipocytes. However, the timing of the treatment is crucial, as prolonged exposure for seven days did not produce the same stimulatory effect on gene expression nih.gov. While the expression of LPL and AP2 was stimulated, the expression of adiponectin, another important adipocyte marker, was not significantly affected by this compound under the studied conditions nih.gov.

Effect of this compound on Adipocyte Marker Gene Expression in 3T3-L1 Cells

| Gene | Fold Upregulation (2-day treatment) | Effect of 7-day treatment |

|---|---|---|

| LPL (Lipoprotein Lipase) | 4.7 | No significant stimulation |

| AP2 (Adipocyte Protein 2) | 3.3 | No significant stimulation |

| PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) | 4.2 | Not reported |

| Adiponectin | Not significantly affected | Not significantly affected |

Modulation of Endogenous Gene Expression (e.g., Caspase 9)

This compound has been identified as an antagonist of the retinoid X receptor (RXR), a key regulator of gene expression nih.govnih.gov. This antagonism has been shown to impact the expression of endogenous genes, such as Caspase 9. Caspase 9 is an initiator caspase involved in the intrinsic pathway of apoptosis. Research has demonstrated that this compound can inhibit the 9-cis-retinoic acid (9cRA)-induced expression of Caspase 9 mRNA in MCF-7 human breast cancer cells researchgate.netnih.gov.

In these studies, treatment with 9cRA alone led to an induction of Caspase 9 gene expression. However, when cells were co-treated with this compound, this induction was significantly inhibited researchgate.netnih.gov. This inhibitory effect is attributed to the ability of this compound to antagonize the transcriptional activity of RXRα nih.gov. By doing so, it interferes with the signaling pathway that leads to the expression of RXRα-responsive genes like Caspase 9.

Contributions to Plant Stress Signaling Pathways

Emerging Role as a Component of Broader Apocarotenoid Signaling Networks

Apocarotenoids, derived from the oxidative cleavage of carotenoids, are increasingly recognized as crucial signaling molecules in plants, mediating responses to various developmental and environmental cues mdpi.comfrontiersin.orgfrontiersin.orgnih.gov. This compound is a member of this diverse family of compounds and is thought to play a role within the intricate apocarotenoid signaling networks mdpi.com. These networks are responsible for regulating a wide array of physiological processes, from development to stress responses nih.gov.

Distinct Signaling from Other Beta-Carotene-Derived Apocarotenoids (e.g., Beta-Cyclocitral)

While derived from the same precursor, β-carotene, different apocarotenoids can have distinct and sometimes opposing roles in plant signaling. A prime example of this is the comparison between this compound and beta-cyclocitral (B22417). Beta-cyclocitral is a well-studied apocarotenoid that plays a significant role in plant acclimation to high light stress and enhances drought tolerance mdpi.comresearchgate.net. It acts as a retrograde signal from the chloroplast to the nucleus, triggering a specific gene expression program that helps the plant cope with photo-oxidative stress frontiersin.orgfrontiersin.org.

The signaling pathway of beta-cyclocitral involves the regulation of genes responsive to reactive oxygen species and crosstalk with other stress-related hormone pathways like those of jasmonic acid and salicylic (B10762653) acid mdpi.comresearchgate.net. In contrast, the specific signaling pathway and the precise role of this compound in plant stress responses are not as well-defined. However, its classification as an apocarotenoid suggests its involvement in signaling. The structural differences between this compound and beta-cyclocitral likely dictate their unique interactions with cellular components and, consequently, their distinct signaling outputs. This highlights the remarkable functional diversification within the apocarotenoid family, allowing plants to fine-tune their responses to a wide range of environmental challenges.

Analytical and Methodological Approaches for Studying Beta Apo 13 Carotenone

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the analysis of beta-apo-13-carotenone (B1663481), enabling its separation from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and quantification of this compound. nih.gov In a typical application, samples containing the compound are injected into an HPLC system equipped with a C18 column. researchgate.net The separation is often achieved using a mobile phase gradient. For instance, a linear gradient from 15% to 40% of a solvent like methanol (B129727) in water over a period of 10 minutes can be employed. nih.gov The column temperature is typically maintained at 35°C with a flow rate of 0.8 ml/min. nih.gov Detection is commonly performed using a Diode Array Detector (DAD), with monitoring at specific wavelengths such as 345 nm, which is suitable for this compound. nih.gov

Quantification of this compound is accomplished by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a pure standard. nih.gov This method has been successfully used to study the uptake of this compound in Caco-2 cells. nih.gov

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Methanol and Water Gradient |

| Flow Rate | 0.8 ml/min |

| Column Temperature | 35°C |

| Detection | Diode Array Detector (DAD) at 345 nm |

UHPLC-MS Analysis of Cellular Metabolites

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) offers enhanced resolution and sensitivity for the analysis of this compound and its potential metabolites in cellular extracts. kaust.edu.sa This technique combines the superior separation capabilities of UHPLC with the precise mass detection of MS. kaust.edu.sa For the analysis of cellular metabolites, sample extracts are typically dissolved in a methanol/water mixture and filtered before injection into the UHPLC system. nih.gov

An ACQUITY BEH C18 column is often used for chromatographic separation, with a gradient elution program. kaust.edu.sa The mobile phase may consist of methanol (solvent A) and water (solvent B), with a flow rate of 0.2 ml/min and a column temperature of 35°C. kaust.edu.sa The mass spectrometer is operated in positive ionization mode, and data is acquired over a specific mass-to-charge (m/z) range. kaust.edu.sa This powerful technique allows for the identification and quantification of compounds based on their accurate mass and retention time, which can be compared to synthetic standards. kaust.edu.sa

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the identification and structural confirmation of this compound.

Ultraviolet/Visible (UV/Vis) Spectroscopy for Identification

Ultraviolet/Visible (UV/Vis) spectroscopy is a key method for the initial identification of this compound. nih.gov The UV/Vis spectrum of a compound is determined by its chromophore, which in the case of this compound is the conjugated polyene chain. ijfmr.com When analyzed by HPLC with a DAD detector, the UV/Vis spectrum of the eluting peak corresponding to this compound can be recorded. nih.gov This spectrum provides characteristic absorption maxima (λmax) that can be compared with that of a pure standard for identification purposes. nih.gov For instance, in studies of Caco-2 cells incubated with this compound, the UV-vis spectra of the compound were recorded at different incubation times to confirm its identity. nih.gov

Mass Spectrometry (MS) for Structural Confirmation

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight and structure of this compound. nih.gov When coupled with a chromatographic technique like HPLC or UHPLC, it provides an additional layer of confirmation. The mass spectrometer ionizes the molecule and then separates the ions based on their mass-to-charge ratio, providing a precise molecular weight. kaust.edu.sa This information is critical for distinguishing this compound from other related carotenoid cleavage products. nih.gov For example, in the characterization of enzymatic products from the cleavage of β-carotene, mass spectrometry was used to confirm the identity of this compound. nih.gov

In Vitro Cellular and Biochemical Assays

In vitro assays are crucial for investigating the biological activities and mechanisms of action of this compound.

One significant area of research has been its interaction with retinoid X receptors (RXR). medchemexpress.com Transactivation assays using full-length RXRα have demonstrated that this compound can function as an antagonist. nih.gov In these assays, COS-7 cells are transfected with reporter gene constructs (e.g., RXRE-Luc), and the effect of this compound on the activation of RXRα by its agonist, 9-cis-retinoic acid (9cRA), is measured by luciferase activity. nih.gov

Furthermore, competitive binding assays have shown that this compound can compete with 9cRA for binding to the RXRα ligand-binding domain with a high affinity. nih.gov Other studies have utilized Caco-2 cell monolayers, a model for the intestinal epithelium, to investigate the uptake and metabolism of this compound. nih.govresearchgate.net These experiments involve incubating the cells with the compound and then analyzing the cell extracts by HPLC to determine the extent of uptake and to identify any potential metabolites. nih.gov Such assays have revealed a rapid uptake of this compound into Caco-2 cells. nih.gov

Table 2: Summary of In Vitro Assays for this compound

| Assay Type | Cell Line/System | Purpose | Key Findings |

| Transactivation Assay | COS-7 | To investigate the effect on RXRα transcriptional activity. | This compound antagonizes 9cRA-induced activation of RXRα. nih.govnih.gov |

| Competitive Binding Assay | Purified RXRα | To determine the binding affinity to RXRα. | This compound competes with 9cRA for binding to RXRα. nih.govresearchgate.net |

| Cellular Uptake and Metabolism | Caco-2 | To study intestinal absorption and metabolic fate. | Rapid uptake into cells was observed. nih.gov |

Transactivation Assays with Reporter Gene Constructs (e.g., RXRE-Luc)

Transactivation assays are a cornerstone for studying the functional effects of compounds like this compound on nuclear receptor signaling. These assays typically involve transiently transfecting cells, such as COS-1 or COS-7 cells, with an expression vector for the receptor of interest (e.g., RXRα) and a reporter plasmid. nih.govnih.gov The reporter plasmid contains a promoter with specific response elements for the receptor, such as a retinoid X receptor response element (RXRE), upstream of a reporter gene, commonly luciferase (Luc). nih.govnih.gov

In studies investigating this compound, researchers have used this system to determine if the compound acts as an agonist or antagonist of RXRα. nih.gov The results consistently show that this compound does not activate RXRα on its own. nih.gov However, it effectively antagonizes the activation of RXRα induced by its natural agonist, 9-cis-retinoic acid (9cRA), with effects observed at concentrations as low as 1 nM. nih.govmedchemexpress.com Both this compound and the known RXRα antagonist UVI3003 have been shown to shift the dose-dependent activation of RXRα by 9cRA. nih.gov

A variation of this method utilizes a hybrid Gal4-DBD:RXRαLBD (Gal4 DNA-binding domain fused to the RXRα ligand-binding domain) reporter system. nih.gov This assay specifically assesses the ligand-induced coactivator binding to the LBD. Interestingly, while the antagonist UVI3003 significantly inhibits 9cRA-induced coactivator binding, this compound does not, suggesting a different mechanism of antagonism. nih.govnih.gov

Competitive Radioligand Binding Assays with Purified Receptors (RXRα, RARs)

To determine if the antagonistic effects of this compound are due to direct interaction with the receptor's ligand-binding pocket, competitive radioligand binding assays are employed. These assays use purified recombinant receptor proteins, such as RXRα and retinoic acid receptors (RARs), and a radiolabeled ligand, like tritiated 9-cis-retinoic acid or all-trans-retinoic acid (atRA).

Studies have demonstrated that this compound competes with [³H]9-cis-RA for binding to purified RXRα. researchgate.net Remarkably, its binding affinity is comparable to that of 9-cis-retinoic acid itself, with a reported affinity of 7–8 nM. medchemexpress.comnih.govresearchgate.net Similarly, this compound exhibits high-affinity binding to all three RAR isoforms (α, β, and γ), with an affinity identical to that of atRA (3–5 nM). mdpi.com

| Receptor | Binding Affinity (nM) | Reference Compound | Reference Compound Affinity (nM) |

|---|---|---|---|

| RXRα | 7–8 | 9-cis-retinoic acid | 7–8 |

| RARα | 3–5 | all-trans-retinoic acid | 3–5 |

| RARβ | 3–5 | all-trans-retinoic acid | 3–5 |

| RARγ | 3–5 | all-trans-retinoic acid | 3–5 |

Cell-Based Assays for Gene Expression Modulation (e.g., RT-qPCR, Luciferase Reporter Systems)

Beyond reporter gene assays, the influence of this compound on the expression of endogenous, physiologically relevant genes is examined using techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR). These cell-based assays provide a more direct measure of the compound's impact on cellular processes.

For instance, in the mammary carcinoma cell line MCF-7, both this compound and the antagonist UVI3003 were shown to inhibit the 9-cis-retinoic acid-induced expression of the caspase 9 gene. nih.gov Similarly, in HepG2 cells, this compound significantly inhibited the retinoic acid-induced expression of RARβ and CYP26A1, which are direct target genes of retinoic acid. mdpi.com These findings corroborate the antagonistic activity observed in reporter assays and demonstrate the compound's ability to modulate the expression of native, functional genes.

In Vitro Enzymatic Cleavage Systems Using Tissue Homogenates (e.g., Intestinal Mucosa)

The formation of this compound in biological systems is studied using in vitro enzymatic cleavage assays. These experiments typically involve incubating β-carotene with homogenates of tissues known to possess carotenoid cleavage activity, such as the intestinal mucosa of rats, humans, monkeys, and ferrets. medchemexpress.comnih.gov

Following incubation, the reaction products are extracted and analyzed by high-performance liquid chromatography (HPLC). nih.gov The identity of this compound is confirmed through various analytical techniques, including comparison of retention times, UV/visible spectra, and mass spectrometry. nih.gov These studies have successfully identified this compound as an enzymatic cleavage product of β-carotene, providing direct evidence for an eccentric cleavage mechanism in mammals. medchemexpress.comnih.gov

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Computational methods, such as molecular modeling and docking, provide valuable insights into the potential binding mode of this compound within the ligand-binding pocket of nuclear receptors. These in silico studies help to rationalize the experimentally observed antagonistic activity.

Molecular modeling studies have revealed that this compound can fit into the ligand-binding site of RARs. mdpi.com When docked into the RXRα protein, its structure is virtually coincident with that of all-trans-retinoic acid (ATRA) when ATRA is bound as an antagonist in a tetrameric form of the receptor. nih.govresearchgate.net This suggests that this compound makes molecular interactions similar to those of an antagonist, supporting the experimental findings. nih.govmedchemexpress.com

Studies on Oligomeric State of Receptors (e.g., RXRα Tetramerization)

A key aspect of this compound's mechanism of action appears to be its effect on the oligomeric state of RXRα. While RXRα typically functions as a homodimer or heterodimer, it can also form a "transcriptionally silent" tetramer. nih.govmedchemexpress.com

To investigate the effect of this compound on RXRα's oligomeric state, researchers use purified recombinant RXRα ligand-binding domain (LBD) and techniques like gel filtration chromatography. nih.gov These studies have shown that this compound induces the tetramerization of the RXRα LBD. nih.govnih.gov This is in contrast to the antagonist UVI3003, which does not affect the oligomeric state. nih.govnih.gov This induction of the inactive tetrameric form provides a molecular explanation for its antagonistic activity, despite not inhibiting coactivator recruitment to the isolated LBD. nih.govmedchemexpress.com

| Activity | This compound | UVI3003 |

|---|---|---|

| Antagonizes 9cRA activation of full-length RXRα | Yes | Yes |

| Inhibits 9cRA-induced coactivator binding to RXRα LBD | No | Yes |

| Induces RXRα LBD tetramerization | Yes | No |

Chemical Synthesis Methodologies for Research Grade Material

The availability of pure, research-grade this compound is essential for conducting the aforementioned studies. While it is a natural product, chemical synthesis provides a reliable source of this compound. The synthesis of various β-apocarotenoids, including this compound, has been reported in the scientific literature.

One synthetic approach involves the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) under alkaline conditions to produce pseudoionone. researchgate.net Further transformations, which can include stereochemically controlled steps, allow for the construction of the full carbon skeleton of this compound and related apocarotenoids. nih.gov These synthetic methods provide access to isomerically pure compounds, which are crucial for detailed biological and biophysical characterization. nih.gov

Deuterium-Labeled this compound for Tracing and Quantitative Studies

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. For the study of this compound, a deuterium-labeled analogue serves as an ideal internal standard for accurate quantification in complex biological matrices and for metabolic tracing studies. While the synthesis of many deuterated carotenoids has been described, specific documentation for the synthesis of deuterium-labeled this compound is not extensively detailed in publicly available research, representing an area for future investigation. However, the principles of its application are well-established based on methodologies for similar compounds.

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). Deuterium-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to their unlabeled counterparts. researchgate.netscispace.comacanthusresearch.com This includes similar extraction recovery, chromatographic retention time, and ionization efficiency. researchgate.netscispace.com When a known amount of the deuterium-labeled internal standard is added to a sample at the beginning of the analytical process, it can effectively correct for variations in sample preparation and instrumental analysis. scispace.com

In a typical quantitative workflow, a sample containing this compound would be spiked with a known concentration of deuterium-labeled this compound. The sample would then undergo extraction and purification steps before being analyzed by LC-MS. The mass spectrometer can differentiate between the endogenous, unlabeled this compound and the deuterium-labeled internal standard due to the mass difference imparted by the deuterium atoms. acanthusresearch.com The ratio of the signal from the unlabeled analyte to the labeled internal standard is used to calculate the precise concentration of this compound in the original sample. This stable isotope dilution (SID) methodology provides the highest possible analytical specificity and accuracy for quantitative determinations. nih.govresearchgate.net

For tracing studies, administering deuterium-labeled this compound to a biological system allows researchers to follow its metabolic fate. By analyzing samples over time, it is possible to identify and quantify metabolic products of this compound, as they will also contain the deuterium label. This approach is invaluable for understanding the biotransformation and clearance of the compound in vivo.

Detailed Research Findings

While specific studies detailing the use of deuterium-labeled this compound are not prevalent in the reviewed literature, the application of deuterated standards for other carotenoids and their metabolites is well-documented. For instance, the synthesis of 10,10',19,19,19,19',19',19'-²H₈-β-carotene has been described for use as a tracer in human metabolism studies. iaea.org Similarly, deuterium-labeled vitamin D metabolites have been synthesized and successfully applied as internal standards for their measurement in human serum by LC-MS. nih.govmdpi.com These studies demonstrate the feasibility and utility of using deuterium-labeled analogues for quantitative and metabolic studies of related isoprenoids.

The eccentric cleavage of β-carotene can lead to the formation of various apo-carotenoids, including β-apo-13-carotenone. osu.edunih.govnih.gov Tracing studies using labeled β-carotene have provided insights into its metabolism. For example, a study in 2007 reported the excretion of ¹⁴C-labeled β-apo-8'-carotenal in a healthy individual three days after the administration of labeled β-carotene, providing evidence for the in vivo eccentric cleavage of β-carotene in humans. osu.edu A similar approach with labeled this compound would enable a more direct investigation of its specific metabolic pathways.

The following interactive data table provides a hypothetical example of the type of quantitative data that could be obtained from an analysis of this compound in a biological matrix using a deuterium-labeled internal standard.

| Sample ID | Matrix | Unlabeled β-Apo-13-carotenone Peak Area | Deuterium-Labeled β-Apo-13-carotenone Peak Area (Internal Standard) | Calculated Concentration (ng/mL) |

|---|---|---|---|---|

| Control_01 | Plasma | 15,432 | 50,123 | 3.08 |

| Control_02 | Plasma | 18,976 | 51,034 | 3.72 |

| Treated_01 | Plasma | 125,678 | 49,876 | 25.20 |

| Treated_02 | Plasma | 142,345 | 50,543 | 28.16 |

| Control_03 | Liver Homogenate | 8,765 | 48,990 | 1.79 |

| Treated_03 | Liver Homogenate | 98,543 | 49,567 | 19.88 |

Interactions with Other Bioactive Compounds and Signaling Pathways

Crosstalk with Retinoid-Mediated Pathways and Homeostasis

Beta-Apo-13-carotenone (B1663481), an eccentric cleavage product of β-carotene, actively engages with retinoid-mediated signaling pathways, primarily by functioning as an antagonist to retinoid receptors. This interaction is a critical aspect of its biological activity, influencing cellular processes regulated by retinoids.

Research has demonstrated that this compound can antagonize the activation of Retinoid X Receptors (RXR) by 9-cis-retinoic acid (9cRA) at concentrations as low as 1 nM. nih.gov It competes directly with 9cRA for binding to RXRα with a comparable affinity of 7–8 nM. medchemexpress.com This antagonistic activity is not limited to RXRs; this compound also acts as a high-affinity antagonist for all three isotypes of Retinoic Acid Receptors (RARα, RARβ, and RARγ). nih.gov It binds to these receptors with an affinity similar to that of the natural agonist, all-trans-retinoic acid (ATRA). nih.gov

The mechanism of RXRα antagonism by this compound is distinct. Instead of preventing the binding of coactivators to the receptor's ligand-binding domain, it induces the formation of a transcriptionally silent RXR tetramer. medchemexpress.com This tetramerization effectively inhibits the transactivation of RXRα.

This modulation of retinoid receptor activity by this compound suggests a potential role in regulating retinoid homeostasis. Given that beta-apocarotenoids are structurally analogous to naturally occurring retinoids, they have the potential to interfere with retinoid metabolism and signaling. nih.govresearchgate.net The presence of this compound in human plasma at concentrations of 3–5 nM further underscores its potential physiological relevance as a naturally occurring retinoid antagonist. ohiolink.edu

Table 1: Binding Affinities of this compound and Related Compounds to Retinoid Receptors

| Compound | Receptor | Binding Affinity (nM) |

|---|---|---|

| This compound | RXRα | 7–8 |

| 9-cis-Retinoic Acid | RXRα | 7–8 |

| This compound | RARα, RARβ, RARγ | 3–5 |

| all-trans-Retinoic Acid | RARα, RARβ, RARγ | 3–5 |

Comparative Analysis with Other Beta-Apocarotenoids (e.g., Beta-Apo-14'-carotenal, Beta-Apo-10'-carotenal)

The biological activity of this compound is best understood when compared with other beta-apocarotenoids, particularly those that are also products of β-carotene's eccentric cleavage. Beta-apo-14'-carotenal and beta-apo-10'-carotenal are two such compounds that have been studied alongside this compound.

While none of the tested beta-apocarotenoids, including this compound, significantly activate RARs on their own, several exhibit antagonistic properties. nih.gov Notably, this compound, beta-apo-14'-carotenal, and beta-apo-14'-carotenoic acid all antagonize the activation of RARs induced by ATRA. nih.govohiolink.edumdpi.com Among these, this compound demonstrates the most potent inhibition. mdpi.com

In the context of RXRα activation, this compound stands out as a significant antagonist. nih.gov While beta-apo-14'-carotenal has also been shown to inhibit agonist-induced activation of RXRα, the effect of this compound is more pronounced and occurs at lower concentrations. nih.govnih.gov In contrast, studies on the uptake and metabolism of these compounds in Caco-2 cells revealed that while beta-apo-10'-carotenal was converted to other metabolites, this compound was rapidly taken up by the cells and extensively degraded. nih.govresearchgate.net

The formation of both this compound and beta-apo-14'-carotenal has been identified as a direct result of the enzymatic eccentric cleavage of β-carotene in intestinal mucosa homogenates. nih.gov This co-occurrence suggests a potential for synergistic or competitive interactions in vivo. The varying potencies and metabolic fates of these different beta-apocarotenoids highlight the structure-dependent nature of their biological activities.

Table 2: Comparative Effects of Beta-Apocarotenoids on Retinoid Receptors

| Beta-Apocarotenoid | Effect on RARs | Effect on RXRα |

|---|---|---|

| This compound | Potent antagonist | Potent antagonist |

| Beta-Apo-14'-carotenal | Antagonist | Antagonist |

| Beta-Apo-10'-carotenal | Not a significant antagonist | Not a significant antagonist |

Role in Strigolactone Biosynthesis in Plants as a Precursor

In the realm of plant biology, this compound is recognized as a metabolite in the biosynthetic pathway of strigolactones, a class of phytohormones that regulate plant development and interaction with symbiotic organisms. oup.com The synthesis of strigolactones originates from all-trans-β-carotene. nih.gov

The pathway involves the sequential action of carotenoid cleavage dioxygenases (CCDs). Specifically, the enzyme AtCCD7 catalyzes the cleavage of 9-cis-β-carotene to produce 9-cis-β-apo-10′-carotenal and β-ionone. researchgate.net Subsequently, the enzyme AtCCD8 acts on 9-cis-β-apo-10′-carotenal. oup.com When AtCCD7 and AtCCD8 are co-expressed, the resulting product is this compound (or its reduced form, beta-apo-13-carotenol). oup.comresearchgate.net

However, it is important to note that this compound is an intermediate product. Further enzymatic action by CCD8 converts 9-cis-β-apo-10′-carotenal into carlactone (B12838652), which is considered the direct precursor for various strigolactones. nih.govnih.govresearchgate.net Therefore, while this compound is part of the strigolactone biosynthesis pathway, it is carlactone that serves as the central molecule leading to the diverse family of strigolactones. nih.govnih.gov The identification of these enzymatic steps has been crucial in linking β-carotene metabolism to the production of these vital plant hormones. nih.gov

Modulation of Cellular Processes by Apocarotenoids in General

Apocarotenoids, the cleavage products of carotenoids, are emerging as significant modulators of a wide array of cellular processes. nih.gov Their biological activities extend beyond their roles as precursors to retinoids and are increasingly recognized for their ability to influence cellular signaling and gene expression.

A primary mechanism through which apocarotenoids exert their effects is by interacting with nuclear receptors. As discussed, certain beta-apocarotenoids can function as antagonists for RARs and RXRs, thereby regulating the transcription of genes involved in various cellular pathways. nih.govnih.gov This modulation of nuclear receptor activity can impact processes such as cell proliferation, differentiation, and metabolism. nih.gov

Beyond retinoid receptors, apocarotenoids have been shown to influence other transcription systems, including the peroxisome proliferator-activated receptor (PPAR) and the electrophile/antioxidant response element (ARE) pathway. nih.gov This broad range of targets suggests that apocarotenoids can be considered multifunctional compounds with the potential to affect numerous aspects of cellular function. nih.gov

The cellular effects of apocarotenoids are being investigated in the context of various health conditions. Research suggests their involvement in influencing the development of cancer, cardiovascular diseases, and metabolic syndrome by regulating key cellular metabolic and signaling pathways. nih.gov These pathways include lipid metabolism, insulin-like growth factor (IGF) signaling, and oxidative stress responses. nih.gov

Consideration of Potential Antioxidant Activity in Research Contexts

The parent compounds of apocarotenoids, carotenoids, are well-known for their antioxidant properties, which are attributed to their structure of multiple conjugated double bonds. nih.gov This characteristic allows them to quench reactive oxygen species and mitigate oxidative stress. researchgate.net Consequently, it is plausible that their cleavage products, including this compound, may also possess antioxidant capabilities.

While specific in-depth studies focusing solely on the antioxidant activity of this compound are limited, the broader class of apocarotenoids is considered in the context of oxidative stress. The enzymatic and non-enzymatic cleavage of carotenoids, which leads to the formation of apocarotenoids, can be initiated by oxidative processes. researchgate.netresearchgate.net

Some research indicates that the degradation of β-carotene into its apocarotenoid derivatives does not necessarily lead to a loss of antioxidant activity. mdpi.com However, the relationship between the structure of an apocarotenoid and its antioxidant potential is complex and can be influenced by factors such as chain length and terminal functional groups. mdpi.comacs.org It has been suggested that shorter apocarotenals may exhibit poorer radical scavenging activity than the parent β-carotene molecule. acs.org Therefore, while the potential for antioxidant activity of this compound exists within the research context of its chemical family, further specific investigation is required to fully elucidate its capacity as an antioxidant.

Future Directions and Unresolved Research Questions on Beta Apo 13 Carotenone

Comprehensive Understanding of In Vivo Metabolic Fates beyond Initial Cleavage

The metabolic fate of beta-apo-13-carotenone (B1663481) following its formation or absorption is poorly understood. Studies using Caco-2 intestinal cells indicate rapid cellular uptake followed by extensive degradation, with no detectable cellular metabolites, suggesting a high turnover rate. nih.gov Furthermore, human studies indicate that there is minimal intestinal absorption of intact dietary apocarotenoids, implying that in vivo generation may be the primary source. nih.govresearchgate.net

Key areas for future investigation include:

Metabolite Identification: Identifying the specific degradation products of this compound in various tissues. It is hypothesized that, similar to other apocarotenals, it may be oxidized to corresponding carboxylic acids or reduced to alcohols, but this has not been confirmed. nih.govresearchgate.net

Enzymology of Degradation: Characterizing the enzymes responsible for its metabolism. It is unknown whether the enzymes involved in retinoid metabolism, such as alcohol dehydrogenases or cytochrome P450 enzymes, also act on this compound. nih.gov

Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies to understand the distribution, metabolism, and excretion of endogenously formed this compound to better appreciate its potential sites of action and biological half-life.

Detailed Molecular Characterization of Receptor Interactions and Downstream Gene Regulation

This compound is a potent antagonist of both RARs (α, β, and γ) and RXRα. nih.govnih.gov It binds to these receptors with high affinity, comparable to their natural agonists, all-trans-retinoic acid (ATRA) for RARs and 9-cis-retinoic acid for RXRα. nih.govnih.gov However, the precise molecular mechanisms and the full scope of downstream consequences require deeper investigation.

Table 1: Reported Binding Affinities of this compound to Retinoid Receptors

| Receptor | Natural Agonist | This compound Binding Affinity (Ki, nM) | Reference |

| RARα | all-trans-retinoic acid | 3–5 nM | nih.gov |

| RARβ | all-trans-retinoic acid | 3–5 nM | nih.gov |

| RARγ | all-trans-retinoic acid | 3–5 nM | nih.gov |

| RXRα | 9-cis-retinoic acid | 7–8 nM | nih.govmedchemexpress.comnih.gov |

Unresolved questions in this area are:

Mechanism of RXRα Antagonism: this compound antagonizes RXRα through a novel mechanism involving the induction of a transcriptionally silent tetramer. nih.govnih.gov Unlike other antagonists, it does not appear to inhibit the binding of coactivators to the ligand-binding domain. nih.govnih.gov Future studies should use structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to resolve the precise conformational changes in RXRα that lead to tetramerization upon ligand binding.

Comprehensive Gene Expression Profiling: While this compound has been shown to inhibit the ATRA-induced upregulation of genes like RARβ and cytochrome P450-26A1, a comprehensive, genome-wide analysis of its impact on gene expression is lacking. nih.gov Transcriptomic studies (e.g., RNA-seq) in various cell types are needed to identify the full set of genes regulated by its antagonism of RAR-RXR heterodimers and RXR homodimers.

Receptor-Specific Interactions: Molecular modeling has confirmed that this compound fits within the ligand-binding pocket of RARs. researchgate.net However, a detailed characterization of the specific amino acid interactions and the resulting conformational changes that prevent receptor activation for each RAR and RXR isotype is still needed.

Exploration of Additional Signaling Pathways and Biological Roles

The current understanding of this compound's function is largely confined to its role as a retinoid antagonist. Whether it interacts with other signaling pathways or possesses other biological functions remains an open question. Its consistent presence in human plasma suggests it may have a physiological role. nih.govnih.gov

Future research should explore:

Interaction with Other Nuclear Receptors: Investigating whether this compound can modulate the activity of other nuclear receptors, either directly or indirectly. Given that RXR forms heterodimers with numerous other receptors (e.g., VDR, TR, PPARs), its modulation by this compound could have far-reaching effects. nih.gov

Non-Genomic Signaling: Determining if this compound can elicit rapid, non-genomic effects that are independent of nuclear receptor transcriptional activity.

Physiological Roles: Elucidating its role in biological processes where retinoid signaling is crucial, such as development, cell differentiation, and metabolism. For instance, some β-apocarotenoids have been shown to induce adipocyte marker gene expression, suggesting a potential role in metabolism that warrants further investigation. medchemexpress.com

Development of Novel Analytical Probes and Methodologies

Progress in understanding the biology of this compound is contingent on the availability of advanced analytical tools to accurately detect and quantify it in complex biological matrices and to study its behavior in living systems. Current methods primarily rely on HPLC coupled with diode array detection (DAD) or mass spectrometry (MS). nih.govnih.gov

Future efforts should be directed towards:

Highly Sensitive Quantification: Developing ultra-sensitive mass spectrometry-based methods (e.g., LC-MS/MS) for the absolute quantification of this compound and its metabolites in tissues and plasma to better correlate its levels with physiological or pathological states.

Isotopically Labeled Standards: Synthesizing and utilizing stable isotope-labeled internal standards, such as deuterium (B1214612) or 13C-labeled this compound, to improve the accuracy and precision of quantification in metabolic studies. adooq.comresearchgate.net

Cellular Imaging Probes: Creating novel molecular probes, such as fluorescently tagged analogs, that would allow for the real-time visualization of this compound's subcellular localization, trafficking, and interaction with its receptor targets within living cells. This would provide invaluable insight into its mechanism of action at a cellular level.

Q & A

Q. How is beta-apo-13-carotenone detected and quantified in biological samples?

this compound is identified using high-performance liquid chromatography (HPLC) with retention time matching, UV/visible spectral analysis (absorption maxima ~400 nm), and mass spectrometry for molecular weight confirmation. Reduction to corresponding alcohols and oxime formation are additional validation steps. Quantification requires calibration curves with purified standards and normalization to protein concentration in enzymatic assays (up to 1.5 mg/mL) .

Q. What enzymatic pathways produce this compound in vivo?

this compound is generated via excentric cleavage of β-carotene by intestinal mucosa homogenates (human, rat, ferret). The reaction is enzyme-dependent, as shown by the absence of product in controls lacking homogenates or with disulfiram (a cleavage inhibitor). Incubation conditions must maintain linear product formation within 60 minutes and β-carotene concentrations ≤50 µM to avoid substrate inhibition .

Q. What are the primary biological models for studying this compound biosynthesis?